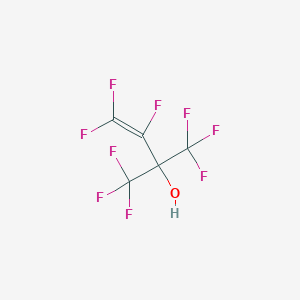

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

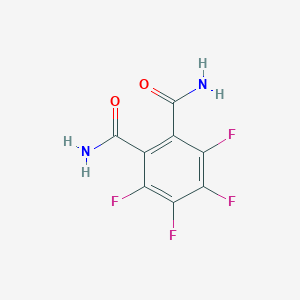

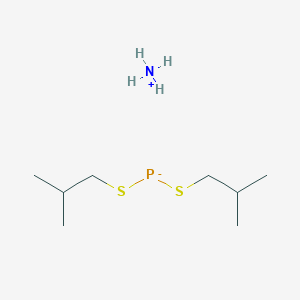

“1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol” is a chemical compound. The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Molecular Structure Analysis

The molecular structure of “1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol” is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

While specific chemical reactions involving “1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol” are not available, it’s worth noting that similar compounds like “1,1,1,3,3,3-hexafluoro-2-propanol” (HFIP) have been used as solvents in Pd-catalyzed C–H activation .

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Polymers

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol: is utilized in the synthesis of fluorinated polymers. These polymers exhibit high chemical resistance and thermal stability due to the strong carbon-fluorine bonds. They are used in various high-performance materials for aerospace, automotive, and electronics industries .

Catalyst in Friedel-Crafts Reactions

The compound serves as an effective catalyst in Friedel-Crafts reactions. Its high polarity and ionizing power enhance the reactivity of electrophiles, facilitating the alkylation and acylation of aromatic compounds. This is crucial in the synthesis of complex organic molecules .

Preparation of Lithographic Materials

It is instrumental in preparing hexafluoroalcohol-functionalized methacrylate polymers, which are essential for lithographic and nanopatterning materials. These materials are pivotal in the fabrication of microelectronic devices and integrated circuits .

Gas Chromatography-Mass Spectrometry (GCMS) Sample Preparation

The compound finds significant use in sample preparation for GCMS, an analytical method combining the features of gas-liquid chromatography and mass spectrometry to identify different substances within a test sample .

Synthesis of Metal-Organic Complexes

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol: is used to synthesize various metal-organic complexes, including ethyl zinc fluoroalkoxide and vanadium-alkylidene complexes. These complexes have applications in catalysis and materials science .

Research on Hydrogen Bonding

Due to its strong hydrogen-bond donation ability, the compound is studied for its hydrogen bonding characteristics. This research has implications for understanding molecular interactions and designing new materials .

Safety and Hazards

The safety data sheet for a similar compound, “1,1,1,3,3,3-Hexafluoro-2-propanol”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Wirkmechanismus

Target of Action

Similar compounds such as 1,1,1,3,3,3-hexafluoro-2-propanol have been used as solvents in various chemical reactions , suggesting that the compound may interact with a wide range of molecular targets.

Biochemical Pathways

Similar compounds have been used to facilitate friedel–crafts-type reactions and polymerization reactions , suggesting that the compound may influence a variety of biochemical pathways.

Result of Action

Given its potential use as a solvent in chemical reactions , it may facilitate the formation of desired products or intermediates in these reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, safety precautions should be taken when handling this compound due to its potential toxicity .

Eigenschaften

IUPAC Name |

1,1,1,3,4,4-hexafluoro-2-(trifluoromethyl)but-3-en-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O/c6-1(2(7)8)3(15,4(9,10)11)5(12,13)14/h15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNSSQNOXHTBQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(F)(F)F)(C(F)(F)F)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590980 |

Source

|

| Record name | 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol | |

CAS RN |

15052-92-3 |

Source

|

| Record name | 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

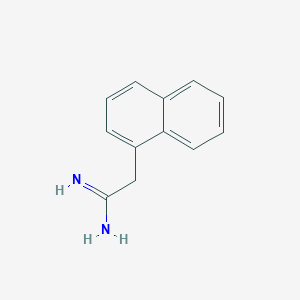

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)